molecular formula C9H9BrO2 B1273578 2-(4-Bromo-3-methylphenyl)acetic acid CAS No. 215949-57-8

2-(4-Bromo-3-methylphenyl)acetic acid

Cat. No. B1273578
M. Wt: 229.07 g/mol
InChI Key: LHFFNLRLDVODNC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)acetic acid is a brominated aromatic compound with potential relevance in various chemical applications. While the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can offer insights into the behavior of 2-(4-Bromo-3-methylphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination techniques. For instance, 4-methoxyphenylacetic acid was brominated using bromine in acetic acid to achieve an 84% yield . This suggests that a similar approach could be applied to synthesize 2-(4-Bromo-3-methylphenyl)acetic acid by substituting the starting material with an appropriate 3-methylphenylacetic acid derivative.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals that the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This information indicates that in 2-(4-Bromo-3-methylphenyl)acetic acid, the bromine atom would likely exhibit electron-withdrawing properties, influencing the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The bromination kinetics of various heterocyclic systems, including 2-methoxycarbonyl derivatives, have been studied, showing characteristic features similar to those of benzene derivatives . This implies that the bromine atom in 2-(4-Bromo-3-methylphenyl)acetic acid would make the compound susceptible to further electrophilic substitution reactions, particularly at positions activated by the electron-donating methyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds can be complex, as demonstrated by the analysis of polymorphs of a chloro-fluorophenyl-thiazolyl acetic acid derivative using various techniques, including solid-state NMR and X-ray diffraction . These techniques revealed details about hydrogen bonding, molecular conformation, and pi-stacking interactions, which are crucial for understanding the physical properties of the compound. For 2-(4-Bromo-3-methylphenyl)acetic acid, similar interactions could influence its solubility, melting point, and stability, which are essential parameters for its practical applications.

Scientific Research Applications

  • Field : Coordination Chemistry

    • Application : The compound could potentially be used as a ligand in coordination chemistry for the preparation of metal-organic frameworks and other functional materials.
  • Field : Organic Chemistry

    • Application : Bromination of various acetophenone derivatives .
    • Methods & Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
    • Results & Outcomes : The specific results and outcomes are not provided in the source, but would typically involve the successful bromination of the acetophenone derivatives .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . These codes correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFNLRLDVODNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394210
Record name 2-(4-bromo-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenyl)acetic acid

CAS RN

215949-57-8
Record name 2-(4-bromo-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-3-methylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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